Methyl imidazo[1,2-a]pyrazine-8-carboxylate
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Overview
Description
Methyl imidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound with the molecular formula C8H7N3O2. It is part of the imidazo[1,2-a]pyrazine family, which is known for its versatile applications in organic synthesis and drug development . This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings.
Mechanism of Action
Target of Action
Methyl imidazo[1,2-a]pyrazine-8-carboxylate is a complex organic compound with potential biological activity
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazo[1,2-a]pyrazine compounds are known to act as versatile scaffolds in organic synthesis and drug development, indicating potential effects on various biochemical pathways .
Result of Action
Compounds with similar structures have shown significant anti-cancer activities
Action Environment
It is known that the compound should be stored in a dry room at normal temperature .
Biochemical Analysis
Biochemical Properties
Methyl imidazo[1,2-a]pyrazine-8-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to downregulate the expression of oncogenes, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound can modulate metabolic pathways, resulting in altered cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, this compound has been shown to inhibit the activity of certain kinases by occupying their active sites, thereby blocking substrate access and preventing phosphorylation events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of kinase activity and prolonged alterations in gene expression. These long-term effects are particularly relevant in the context of chronic diseases and therapeutic interventions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as reduced tumor growth and improved metabolic function . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl imidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with ethyl chloroformate, followed by cyclization with formamide . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, catalysts, and reaction conditions that minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl imidazo[1,2-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carboxylate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl imidazo[1,2-a]pyrazine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antituberculosis agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Methyl imidazo[1,2-a]pyrazine-8-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Pyrrolopyrazine: Used in the synthesis of various bioactive molecules.
Imidazo[1,5-a]pyridine: Noted for its luminescent properties and applications in optoelectronics .
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of heterocyclic compounds.
Properties
IUPAC Name |
methyl imidazo[1,2-a]pyrazine-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-7-10-3-5-11(7)4-2-9-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKXAIFWQDIXBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN2C1=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590119 |
Source
|
Record name | Methyl imidazo[1,2-a]pyrazine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-42-7 |
Source
|
Record name | Methyl imidazo[1,2-a]pyrazine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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